4-Methylpyridine-2,6-diamine
Overview
Description
4-Methylpyridine-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Chemistry :
- Crystal Structure Analysis : Stöger et al. (2014) analyzed the crystal structure of a compound involving 4-Methylpyridine-2,6-diamine, observing its planarity and intermolecular interactions (Stöger, Weil, Bichler, Eder, & Kirchner, 2014).
- Adduct Formation and Spectroscopic Behavior : Majerz, Sawka-Dobrowolska, and Sobczyk (1993) studied the structure and spectroscopic properties of an adduct involving a variant of 4-Methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
Materials Science and Polymer Chemistry :
- Soluble and Thermally Stable Polyimides : Gu et al. (2015) synthesized a series of polyimides using a triphenylpyridine-containing aromatic diamine monomer, demonstrating excellent solubility and thermal stability (Gu, Sun, Gong, Zhang, Gong, Liu, & Wang, 2015).
- Chemosensors and Fluorescent Polyimides : Wang, Liou, Liaw, and Chen (2008) developed a novel fluorescent poly(pyridine-imide) chemosensor with good thermal stability and unique optical properties (Wang, Liou, Liaw, & Chen, 2008).
Organometallic Chemistry and Catalysis :
- Zirconium and Hafnium Complexes : Tonzetich, Schrock, Hock, and Müller (2005) prepared zirconium and hafnium complexes using a ligand related to this compound, exploring their structure and reactivity (Tonzetich, Schrock, Hock, & Müller, 2005).
- Water Oxidation Catalysis : Zong and Thummel (2005) reported on the synthesis of Ru complexes for water oxidation, utilizing derivatives of 4-Methylpyridine (Zong & Thummel, 2005).
Safety and Hazards
4-Methylpyridine-2,6-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure, may cause respiratory irritation, serious eye irritation, and skin irritation. It is toxic in contact with skin and if swallowed .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are widely used in various industries, including pharmaceuticals, and can interact with a range of biological targets .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of the pyridine ring and the amino groups . The presence of the methyl group at the 4th position might influence its reactivity and interaction with its targets.
Biochemical Pathways
While specific biochemical pathways involving 4-Methylpyridine-2,6-diamine are not well-studied, it’s known that certain bacteria can degrade pyridine derivatives. For instance, a strain of Arthrobacter sp. has been found to degrade 2,6-dimethylpyridine . The degradation process involves various biochemical pathways and results in the formation of intermediate products .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (12316 g/mol) and its solubility might influence its bioavailability .
Result of Action
For instance, certain pyridine derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, its action and efficacy might be influenced by the presence of specific enzymes or proteins in the biological environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions would depend on the specific biochemical context .
Cellular Effects
It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structure, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of 4-Methylpyridine-2,6-diamine in animal models .
Metabolic Pathways
It’s plausible that it could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that it could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s plausible that it could be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-methylpyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQGLWLBOCSVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191761 | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38439-33-7 | |
Record name | 4-Methyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38439-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038439337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the atoms in N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, and are there any notable features in its crystal structure?
A1: The research paper describes the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, a derivative of 4-Methylpyridine-2,6-diamine. The study reveals that the methylpyridine-2,6-diamine moiety of the molecule is nearly planar []. Interestingly, one of the phosphorus atoms lies within this plane, while the other is significantly displaced []. This asymmetry in the molecule's structure is a key finding. The crystal packing analysis indicates that the molecules within the crystal primarily interact through weak van der Waals forces, without any strong directional interactions [].
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